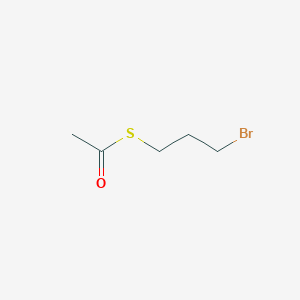

S-(3-Bromopropyl) éthanethioate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Bromo-1-Propanol is recognized as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its applications include:

- Anti-inflammatory Drugs : It is involved in the synthesis of molecules that exhibit anti-inflammatory properties, which are vital for treating chronic inflammatory diseases.

- Antiviral Agents : The compound has been utilized in developing antiviral drugs, contributing to the fight against viral infections.

- Bioactive Molecules : Its versatility allows it to serve as a precursor for various bioactive compounds used in therapeutic applications .

Case Study: 3-Bromo-4,5-Dihydroxybenzaldehyde (3-BDB)

Research has demonstrated that 3-BDB protects against oxidative damage in skin cells by activating the Nrf2/HO-1 pathway. This mechanism is crucial for developing skin protective agents and potential treatments for oxidative stress-related conditions .

Agrochemical Applications

In the agrochemical sector, 3-bromo compounds play a significant role:

- Herbicides and Insecticides : 3-Bromo intermediates are essential in synthesizing crop protection chemicals. They enhance agricultural productivity by providing effective solutions against pests and weeds .

- Fungicides : These compounds are also utilized in developing fungicides that protect crops from fungal diseases.

Chemical Research and Development

The unique characteristics of bromine-containing compounds make them valuable in chemical research:

- Building Blocks for Synthesis : Researchers employ 3-bromo compounds as building blocks in various chemical reactions, facilitating the development of new materials and innovative compounds .

- Bioactivity Studies : Studies on compounds like 3-bromo-5-(2-hydroxyphenyl)furan have shown promising antibacterial and antifungal activities, indicating potential applications in medicinal chemistry .

Table 1: Summary of Applications of 3-Bromo Compounds

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Pharmaceuticals | Synthesis of anti-inflammatory and antiviral drugs | 3-Bromo-1-Propanol |

| Agrochemicals | Production of herbicides, insecticides, fungicides | Various 3-bromo derivatives |

| Chemical Research | Building blocks for new materials | 3-Bromo-4,5-dihydroxybenzaldehyde |

| Bioactivity | Antioxidant properties | 3-BDB |

Table 2: Case Study Insights on 3-BDB

| Study Focus | Findings | Implications |

|---|---|---|

| Cytoprotection | Activates Nrf2/HO-1 pathway | Potential skin protective agents |

| Oxidative Stress | Reduces ROS and lipid peroxidation | Therapeutic applications |

| Enzyme Activity | Enhances mitochondrial antioxidant enzyme activities | Cardiovascular health |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Bromo- can be synthesized through the reaction of 1,3-dibromopropane with potassium thioacetate . The reaction typically occurs under reflux conditions in an appropriate solvent such as acetone or ethanol. The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of 3-Bromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The thioester group can be reduced to form thiols or alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions often require acidic or basic conditions.

Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. These reactions typically occur under anhydrous conditions.

Major Products:

Substitution Reactions: Products include substituted thioesters, such as S-(3-azidopropyl) ethanethioate or S-(3-thiocyanatopropyl) ethanethioate.

Oxidation Reactions: Products include sulfoxides and sulfones, such as S-(3-bromopropyl) ethanesulfoxide or S-(3-bromopropyl) ethanesulfone.

Reduction Reactions: Products include thiols and alcohols, such as 3-bromopropanethiol or 3-bromopropanol.

Mécanisme D'action

The mechanism of action of 3-Bromo- involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to react with nucleophiles, such as amines, thiols, and alkoxides, forming covalent bonds. The thioester group can also undergo oxidation and reduction reactions, leading to the formation of various sulfur-containing products. These reactions are often catalyzed by enzymes or other biological molecules, making 3-Bromo- a useful tool in studying biochemical pathways .

Comparaison Avec Des Composés Similaires

3-Bromo- can be compared with other similar compounds, such as:

3-Bromo-1-propanethiol Acetate: Similar in structure but with a different functional group, leading to different reactivity and applications.

S-(2-Bromoethyl) ethanethioate: Similar in structure but with a shorter carbon chain, affecting its physical and chemical properties.

S-(4-Bromobutyl) ethanethioate: Similar in structure but with a longer carbon chain, influencing its solubility and reactivity.

The uniqueness of 3-Bromo- lies in its specific combination of functional groups and carbon chain length, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Activité Biologique

The class of compounds known as "3-Bromo" derivatives encompasses a variety of chemical structures, each exhibiting unique biological activities. This article focuses on the biological activity of several notable 3-Bromo compounds, including 3-Bromo-7-nitroindazole, 3-bromo-isoxazoline derivatives, and other related compounds. The findings are supported by data tables, case studies, and detailed research findings.

Overview of 3-Bromo Compounds

3-Bromo compounds are characterized by the presence of a bromine atom at the third position of a molecular framework. Their biological activities often stem from their ability to interact with various biological targets, including enzymes and receptors.

1. Inhibition of Nitric Oxide Synthase

Compound: 3-Bromo-7-nitroindazole

Activity: Potent inhibitor of neuronal nitric oxide synthase (nNOS)

Mechanism: This compound is more effective than its analog 7-nitroindazole in inhibiting nNOS in rat cerebellar tissues. The inhibition of nNOS is significant for potential therapeutic applications in neurological disorders where nitric oxide plays a detrimental role .

2. Anticancer Properties

Compound: 3-Bromo-Isoxazoline Derivatives

Activity: Inhibition of GAPDH in pancreatic ductal adenocarcinoma (PDAC)

Findings: These derivatives demonstrated selective inhibition of the glycolytic enzyme GAPDH, leading to reduced proliferation of PDAC cells and cancer stem cells. Notably, one derivative (AXP-3019) effectively blocked tumor growth in mouse xenograft models without apparent toxicity .

| Compound | Target Enzyme | Effect on PDAC Cells | In Vivo Efficacy |

|---|---|---|---|

| AXP-3019 | GAPDH | Antiproliferative | Effective |

| Other Derivatives | GAPDH | Varying efficacy | Not tested |

3. Antibacterial Activity

Compound: 3-Bromo-4-(1H-3-indolyl) derivatives

Activity: Antibacterial against resistant strains

Results: These compounds exhibited minimal inhibitory concentrations (MICs) lower than traditional antibiotics like vancomycin, indicating a potent antibacterial mechanism that may circumvent existing resistance mechanisms .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-Bromo-4-(1H-3-indolyl) | <0.5 | Staphylococcus aureus (resistant strains) |

The mechanisms by which 3-Bromo compounds exert their biological effects vary significantly:

- Enzyme Inhibition: Many 3-Bromo derivatives act by selectively inhibiting key metabolic enzymes such as nNOS and GAPDH, thus disrupting critical cellular pathways involved in cancer metabolism and neurotransmission.

- Antibacterial Mechanisms: The antibacterial activity is attributed to structural features that allow these compounds to interfere with bacterial cell wall synthesis or function differently than conventional antibiotics.

Case Study: GAPDH Inhibition in Pancreatic Cancer

In a study investigating the effects of various 3-bromo-isoxazoline derivatives on pancreatic cancer cells, researchers found that selective inhibition of GAPDH led to significant reductions in cell viability and proliferation. The study highlighted the potential for these compounds as targeted therapies for pancreatic cancer, which is notoriously difficult to treat due to its aggressive nature.

Case Study: Antibacterial Efficacy Against Resistant Strains

Another study focused on the antibacterial properties of a series of 3-bromo derivatives against resistant strains of Staphylococcus aureus. The results indicated that these compounds could serve as alternatives to existing antibiotics, potentially addressing the growing issue of antibiotic resistance.

Propriétés

IUPAC Name |

S-(3-bromopropyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVOPKKCJMPBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472669 | |

| Record name | S-(3-Bromopropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-46-1 | |

| Record name | S-(3-Bromopropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the common applications of 3-bromo- compounds in organic synthesis?

A1: 3-Bromo- compounds serve as versatile building blocks in organic synthesis. They are frequently employed in reactions like nucleophilic substitutions, enabling the introduction of various functional groups at the 3-position. For instance, 3-bromo-2,5-dihydrofuran-2-one can be synthesized and utilized as a precursor for further transformations. [] Additionally, 3-bromo-3-ethylazetidines provide a straightforward route to synthesize diverse 3-substituted azetidines, including alkoxy, aryloxy, acetoxy, hydroxy, cyano, carbamoyl, and amino derivatives. []

Q2: Can you provide an example of how a 3-bromo- compound is used as an intermediate in the synthesis of a pharmaceutical agent?

A2: 3-Bromo-2,2-bis(bromomethyl)propanoic acid serves as a crucial intermediate in the synthesis of S-013420, a pharmaceutical compound. A safe and scalable process involving nitric acid oxidation was developed to produce this intermediate on a large scale, highlighting its significance in medicinal chemistry. []

Q3: How does the presence of a bromine atom at the 3-position influence the reactivity of certain compounds?

A3: The introduction of a bromine atom often significantly impacts a molecule's reactivity. For example, 3-bromo-2H-chromenes, when treated with alkyllithium reagents, predominantly yield 4-alkyl-substituted 2H-chromenes, demonstrating the bromine's influence on the reaction outcome. [] In another instance, 3-bromo-1,2,4,5-tetrazine exhibits excellent reactivity in nucleophilic aromatic substitutions, allowing for the chemoselective labeling of proteins. This reactivity stems from the electron-withdrawing nature of bromine, making the carbon at the 3-position more susceptible to nucleophilic attack. []

Q4: Have any studies investigated the toxicity of iodinated disinfection byproducts, specifically those containing a 3-bromo- group?

A4: Yes, research has revealed that iodinated disinfection byproducts, including those with a 3-bromo- group, exhibit mammalian cell cytotoxicity and genotoxicity. The compound (Z)-3-bromo-3-iodopropenoic acid was identified in drinking water and assessed for its potential health risks. [] Interestingly, the study found that compounds containing an iodo-group generally displayed enhanced toxicity compared to their brominated counterparts. []

Q5: How does the structure of 3-bromo-4,5-dihydroxybenzaldehyde relate to its potential therapeutic applications?

A5: 3-Bromo-4,5-dihydroxybenzaldehyde exhibits potent anti-inflammatory activity, surpassing its parent compound, 3,4-dihydroxybenzaldehyde, in inhibiting inflammatory cytokine and prostaglandin E2 production. This enhanced activity is attributed to the presence of the bromine atom, suggesting its potential use in developing treatments for autoimmune and inflammatory diseases. []

Q6: Has the crystal structure of any 3-bromo- compound been determined? If so, what insights did it provide?

A6: Yes, the crystal structure of 3-bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide has been elucidated. [] The analysis revealed that the molecule adopts a boat conformation, with the bromine atom influencing the planarity of the dithiin ring. This structural information contributes to understanding the molecule's properties and potential reactivity.

Q7: What is the significance of the reaction between 3-bromo-2-ketoglutarate and NAD+-dependent isocitrate dehydrogenase?

A7: The study involving 3-bromo-2-ketoglutarate (BrKG) and NAD+-dependent isocitrate dehydrogenase provided valuable insights into the enzyme's active site. BrKG acts as a substrate affinity label, covalently binding to a cysteine residue within the active site. This interaction leads to enzyme inactivation, suggesting the crucial role of the targeted cysteine in the enzyme's catalytic mechanism. []

Q8: Are there any known applications of 3-bromo- compounds in materials science?

A8: Research has explored the use of certain 3-bromo- compounds in material science. For example, a series of novel thiophene derivatives, including N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline (4a), were synthesized and investigated as potential photostabilizers for rigid poly(vinyl chloride) (PVC). These compounds demonstrated the ability to reduce the photodegradation of PVC films. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.